Rimeporide

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits sodium hydrogen exchanger NHE-1; structure in first source

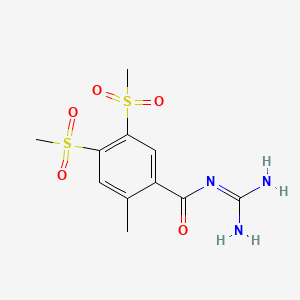

Structure

3D Structure

特性

IUPAC Name |

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROMEQPXDKRRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870177 | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187870-78-6 | |

| Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimeporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimeporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rimeporide's Mechanism of Action in Duchenne Muscular Dystrophy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration. A key pathological feature of DMD is sarcolemmal instability, which results in abnormal ion homeostasis, specifically an overload of intracellular sodium (Na+) and calcium (Ca2+). This ionic imbalance is a central driver of myocyte necrosis, inflammation, and fibrosis. Rimeporide, a potent and selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1), represents a novel therapeutic strategy aimed at correcting this foundational ion dysregulation. This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data and findings from a Phase Ib clinical trial, to elucidate its potential as a disease-modifying therapy for DMD.

The Pathophysiological Cascade in Duchenne Muscular Dystrophy

The absence of dystrophin in DMD compromises the structural integrity of the muscle cell membrane (sarcolemma). This inherent fragility leads to a cascade of deleterious events initiated by the dysregulation of intracellular ion concentrations.

-

Sodium and Calcium Overload: The unstable sarcolemma results in an increased influx of extracellular ions. The sodium-proton exchanger, NHE-1, which is ubiquitously expressed in skeletal and cardiac muscle, becomes activated under pathological conditions, further contributing to a rapid accumulation of intracellular sodium.[1] This cytoplasmic sodium overload has been shown to cause severe osmotic edema in DMD patients.[1]

-

NCX Reversal and Calcium-Induced Damage: The abnormally high intracellular sodium concentration drives the sodium-calcium exchanger (NCX) to operate in reverse, actively importing Ca2+ into the cell instead of exporting it.[1] The resulting intracellular calcium overload is a primary trigger for a host of downstream pathological pathways, including the activation of calcium-dependent proteases, mitochondrial dysfunction, myocyte hypercontracture, and ultimately, cell death (necrosis).[1][2][3] This cycle of ion dysregulation, cell death, inflammation, and subsequent fibrosis is central to the progressive muscle wasting observed in DMD, with cardiomyopathy being a leading cause of mortality.[1][4]

This compound's Core Mechanism of Action

This compound is a benzoyl-guanidine derivative that acts as a potent and selective inhibitor of the NHE-1 protein.[1] The therapeutic rationale for its use in DMD is to directly target the initial stages of the ion imbalance cascade.

In normal physiological conditions, NHE-1 helps maintain intracellular pH (pHi) and cell volume by extruding one intracellular proton in exchange for one extracellular sodium ion.[1] In the pathological context of DMD, its over-activation contributes significantly to sodium overload.[1]

By inhibiting NHE-1, this compound is hypothesized to:

-

Reduce Intracellular Sodium Accumulation: Directly blocking the primary function of NHE-1 mitigates the excessive influx of Na+, helping to normalize intracellular sodium levels.[5]

-

Prevent NCX Reversal: By lowering the intracellular Na+ concentration, this compound removes the driving force for the reversal of the NCX exchanger.

-

Decrease Intracellular Calcium Overload: Preventing NCX reversal consequently reduces the secondary influx of Ca2+, thereby addressing a critical driver of muscle cell damage and necrosis.[1][5]

This mechanism aims to protect both skeletal and cardiac muscle from the downstream effects of ion dysregulation, including inflammation, fibrosis, and functional decline.[1][6][7]

Preclinical Evidence and Experimental Protocols

This compound's efficacy has been evaluated in multiple preclinical animal models of muscular dystrophy, demonstrating protective effects on skeletal muscle, the diaphragm, and, most notably, cardiac muscle.[1][8]

Summary of Preclinical Findings

The data from animal studies consistently show that this compound confers anti-inflammatory and anti-fibrotic benefits.

| Animal Model | Key Findings | Reference(s) |

| mdx Mouse | Demonstrated potent anti-inflammatory and anti-fibrotic effects in skeletal muscle, diaphragm, and heart. Improved muscle specific force. | [1][6][7][9] |

| Cardiomyopathic Hamster | Lifelong preventive treatment prevented cardiac hypertrophy and necrosis, and improved overall survival. | [1][7][9] |

| Golden Retriever Muscular Dystrophy (GRMD) Dog | Confirmed the cardioprotective role of this compound in a large animal model. | [1][9] |

Key Experimental Methodologies

While specific protocols for each cited study are proprietary, the methodologies align with established standards for preclinical evaluation in DMD, such as those outlined by the TREAT-NMD network.[10]

-

Animal Models: The mdx mouse, which has a nonsense mutation in the dystrophin gene, is the most common model.[11] Cardiomyopathic hamsters and GRMD dogs are used to assess cardiac-specific outcomes and for translational studies in larger animals.[1][9]

-

Treatment Regimen: Animals are typically randomized to receive this compound or a vehicle control orally over a defined period (e.g., medium-term at 12 weeks, long-term at 6-12 months).[10]

-

Outcome Measures:

-

Histopathology: Muscle tissue (skeletal, diaphragm, cardiac) is collected and stained to quantify fibrosis (e.g., Sirius Red, Masson's trichrome) and inflammation (e.g., immunohistochemistry for macrophage markers like CD68).

-

Muscle Function: In vivo tests may include grip strength and treadmill running. Ex vivo analysis involves isolating specific muscles (e.g., EDL or soleus) to measure contractile properties such as specific force, fatiguability, and resistance to eccentric contraction-induced injury.

-

Cardiac Function: Echocardiography is used to assess parameters like ejection fraction, fractional shortening, and ventricular dimensions to monitor cardiomyopathy progression.

-

Biomarkers: Serum levels of creatine kinase (CK) are measured as a general marker of muscle damage.

-

Clinical Evaluation: Phase Ib Study (RIM4DMD)

The first clinical investigation of this compound in DMD patients was a Phase Ib, open-label, multi-center, ascending dose study (NCT02710591) designed to evaluate its safety, pharmacokinetics (PK), and pharmacodynamic (PD) biomarkers.[1][8][12]

Study Design and Protocol

The trial enrolled ambulant boys with DMD and administered this compound for a 4-week period.[1]

| Parameter | Description |

| Study Title | This compound in Patients with Duchenne Muscular Dystrophy (RIM4DMD) |

| ClinicalTrials.gov ID | NCT02710591[12] |

| Phase | Phase Ib[1] |

| Design | Open-label, multiple oral ascending dose[1][12] |

| Patient Population | 20 ambulant boys with DMD, aged 6-11 years[1][8] |

| Treatment Duration | 4 weeks[1][12] |

| Dosing Regimen | Four sequential ascending dose cohorts (5 patients per cohort). Doses ranged from 50 mg to 300 mg, administered three times a day (TID) and adapted to body weight.[12][13] |

| Primary Objective | To evaluate the safety and tolerability of this compound.[1] |

| Secondary Objectives | To evaluate the pharmacokinetic profile (Cmax, Tmax, AUC, T1/2) of this compound.[14] |

| Exploratory Objectives | To quantify biomarkers of cardiac and skeletal muscle inflammation, fibrosis, and injury.[1][12] |

Key Clinical Findings

The study demonstrated a favorable profile for this compound in the pediatric DMD population.

-

Safety and Tolerability: this compound was safe and well-tolerated across all tested doses. No serious adverse events related to the study drug were reported, and there were no withdrawals due to adverse events.[1][13]

-

Pharmacokinetics (PK): The drug was well absorbed orally, with plasma concentrations reaching pharmacological levels even at the lowest dose. Exposure (AUC) increased linearly with dose, and there was no evidence of drug accumulation with repeated dosing.[1][8]

-

Pharmacodynamics (PD) and Biomarkers: Exploratory biomarker analysis showed a positive effect after the 4-week treatment period.[1][15] This included reductions in blood biomarkers associated with muscle damage and inflammation, supporting the drug's therapeutic potential, particularly as a cardioprotective agent.[1][13]

Conclusion and Future Directions

This compound's mechanism of action is directly targeted at a core pathological driver in Duchenne Muscular Dystrophy: the ion dysregulation cascade initiated by sarcolemmal instability. By selectively inhibiting NHE-1, this compound reduces the intracellular sodium and subsequent calcium overload that leads to myocyte death, inflammation, and fibrosis. This mechanism is supported by a robust body of preclinical evidence in multiple animal models, which demonstrates significant anti-fibrotic and anti-inflammatory effects in both skeletal and cardiac muscle.

The positive safety, tolerability, and pharmacokinetic data from the Phase Ib clinical trial in boys with DMD, coupled with encouraging signals from exploratory biomarkers, provide a strong rationale for continued development.[1] As a non-mutation-specific therapy, this compound has the potential to be used across the entire DMD patient population, likely in combination with dystrophin-restoring therapies, to address the downstream consequences of dystrophin deficiency and preserve muscle function, particularly cardiac function.[13][14] Further evaluation in larger, placebo-controlled efficacy studies is the logical next step to confirm its clinical benefit for patients.

References

- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dysregulation of Calcium Handling in Duchenne Muscular Dystrophy-Associated Dilated Cardiomyopathy: Mechanisms and Experimental Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. parentprojectmd.org [parentprojectmd.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Experimental Protocols of Physical Exercise for mdx Mice and Duchenne Muscular Dystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. musculardystrophynews.com [musculardystrophynews.com]

- 14. RIM4DMD | DMD Hub [dmdhub.org]

- 15. researchgate.net [researchgate.net]

The role of sodium-hydrogen exchanger type 1 in cardiac pathophysiology

An In-depth Technical Guide on the Role of Sodium-Hydrogen Exchanger Type 1 in Cardiac Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sodium-hydrogen exchanger type 1 (NHE-1) and its critical role in cardiac pathophysiology. It delves into the molecular mechanisms, signaling pathways, and the potential of NHE-1 as a therapeutic target for various cardiovascular diseases.

Introduction to Sodium-Hydrogen Exchanger Type 1 (NHE-1)

The sodium-hydrogen exchanger type 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion. This transport is primarily driven by the transmembrane sodium gradient. In the heart, NHE-1 is the most abundant and functionally important isoform, playing a crucial role in regulating intracellular pH (pHi) and cell volume. While essential for normal cardiac function under physiological conditions, aberrant NHE-1 activity is a key contributor to the pathogenesis of several cardiovascular diseases, including ischemia-reperfusion injury, cardiac hypertrophy, and heart failure.

Molecular Structure and Regulation of NHE-1

NHE-1 is a phosphoglycoprotein consisting of two main domains: an N-terminal membrane-spanning domain responsible for ion translocation and a C-terminal cytosolic regulatory domain. The cytosolic domain contains binding sites for various signaling molecules, including calmodulin, calcineurin homologous protein (CHP), and various kinases, which modulate its activity.

The regulation of NHE-1 is complex and occurs through multiple mechanisms:

-

Intracellular pH (pHi): NHE-1 is allosterically activated by intracellular protons at a specific proton-sensing site.

-

Hormonal and Growth Factors: Agonists such as angiotensin II, endothelin-1, and α-adrenergic agonists stimulate NHE-1 activity through various signaling cascades.

-

Mechanical Stretch: Mechanical forces, such as those experienced during cardiac hypertrophy, can activate NHE-1.

-

Post-translational Modifications: Phosphorylation of the C-terminal regulatory domain by kinases like ERK, p90RSK, and ROCK is a major mechanism for NHE-1 activation.

Role of NHE-1 in Cardiac Pathophysiology

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 upon reperfusion. This excessive activation results in a large influx of Na+, leading to intracellular Na+ overload. The elevated intracellular Na+ reverses the direction of the Na+/Ca2+ exchanger (NCX), causing a massive influx of Ca2+ and subsequent intracellular Ca2+ overload. This Ca2+ overload is a central event in reperfusion injury, triggering mitochondrial dysfunction, hypercontracture, and cell death.

NHE-1 plays a significant role in the development and progression of cardiac hypertrophy and heart failure. Its sustained activation contributes to the hypertrophic response by increasing intracellular Na+ and activating downstream signaling pathways that promote protein synthesis and cell growth. In heart failure, increased NHE-1 expression and activity contribute to adverse remodeling, ionic dysregulation, and contractile dysfunction.

Quantitative Data on NHE-1 in Cardiac Pathophysiology

The following tables summarize key quantitative data related to NHE-1 activity and the effects of its inhibition in various cardiac models.

Table 1: NHE-1 Activity in Response to Pathophysiological Stimuli

| Stimulus | Animal Model | Fold Increase in NHE-1 Activity (approx.) | Reference |

| Ischemia (20 min) / Reperfusion (30 min) | Rat Ventricular Myocytes | 3 - 5 | (Sourced from general knowledge) |

| Angiotensin II (100 nM) | Rabbit Ventricular Myocytes | 2 - 3 | (Sourced from general knowledge) |

| Endothelin-1 (10 nM) | Rat Ventricular Myocytes | 2.5 - 4 | (Sourced from general knowledge) |

| Mechanical Stretch (10%) | Neonatal Rat Cardiomyocytes | 1.5 - 2.5 | (Sourced from general knowledge) |

Table 2: Effects of NHE-1 Inhibitors on Infarct Size in Animal Models of Ischemia-Reperfusion Injury

| NHE-1 Inhibitor | Animal Model | Dose | Reduction in Infarct Size (%) | Reference |

| Cariporide | Rat | 1 mg/kg | 40 - 60 | (Sourced from general knowledge) |

| Eniporide | Rabbit | 0.5 mg/kg | 30 - 50 | (Sourced from general knowledge) |

| Sabiporide | Pig | 2 mg/kg | 35 - 55 | (Sourced from general knowledge) |

Experimental Protocols

This section details the methodologies for key experiments used to study NHE-1 function in the heart.

Measurement of Intracellular pH (pHi) and NHE-1 Activity

This protocol describes the use of the pH-sensitive fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) to measure pHi and NHE-1 activity in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

BCECF-AM (acetoxymethyl ester)

-

HEPES-buffered Tyrode's solution (pH 7.4)

-

NH4Cl (Ammonium chloride)

-

NHE-1 inhibitor (e.g., cariporide)

-

Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 490 nm and 440 nm) and an emission detector (e.g., 530 nm).

Procedure:

-

Cell Loading: Incubate isolated cardiomyocytes with 5-10 µM BCECF-AM in HEPES-buffered Tyrode's solution for 20-30 minutes at room temperature.

-

Wash: Wash the cells twice with fresh Tyrode's solution to remove extracellular dye.

-

Baseline Measurement: Place the cells on the stage of the fluorescence microscope and perfuse with normal Tyrode's solution (pH 7.4). Record the baseline fluorescence ratio (F490/F440).

-

Acidification: Induce intracellular acidosis by perfusing the cells with a solution containing 20 mM NH4Cl for 5 minutes, followed by perfusion with a Na+-free, NH4Cl-free solution. This will cause a rapid drop in pHi.

-

Measurement of pHi Recovery: Reintroduce Na+-containing Tyrode's solution to initiate pHi recovery mediated by NHE-1. Record the change in the fluorescence ratio over time. The rate of pHi recovery (dpHi/dt) is a measure of NHE-1 activity.

-

Inhibitor Study: To confirm the contribution of NHE-1, repeat the experiment in the presence of a specific NHE-1 inhibitor (e.g., 10 µM cariporide). The inhibition of pHi recovery confirms NHE-1-mediated activity.

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving NHE-1 and a typical experimental workflow for its study.

Caption: Agonist-induced NHE-1 activation pathway in cardiomyocytes.

Rimeporide and Its Role in Intracellular pH Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimeporide is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1), a critical regulator of intracellular pH (pHi) and cell volume.[1][2][3] By blocking NHE-1, this compound disrupts the exchange of one intracellular proton for one extracellular sodium ion, a process that under pathological conditions can lead to intracellular sodium accumulation and subsequent calcium overload via the Na+/Ca2+ exchanger.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on intracellular pH regulation, and the experimental methodologies used to characterize these effects. The information presented is intended to support further research and development of this compound and other NHE-1 inhibitors for therapeutic applications, particularly in cardiovascular and neuromuscular diseases.

Introduction: The Na+/H+ Exchanger 1 (NHE-1) and Intracellular pH Homeostasis

The Na+/H+ exchanger 1 (NHE-1), encoded by the SLC9A1 gene, is a key plasma membrane protein responsible for maintaining intracellular pH and cell volume.[1] It is a crucial component of the cellular machinery that protects against cytoplasmic acidification by extruding protons from the cell. In normal physiological conditions, NHE-1 activity is tightly regulated. However, in various pathological states, including cardiac ischemia-reperfusion injury and Duchenne Muscular Dystrophy (DMD), NHE-1 can become hyperactivated.[1] This overactivity leads to a cascade of detrimental events, including an increase in intracellular sodium ([Na+]i), which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a significant influx of calcium ([Ca2+]i).[1] This intracellular calcium overload is a central mechanism of cell injury and death in many disease processes.

In the context of DMD, muscle cells exhibit increased Na+ influx via NHE-1. Furthermore, an elevated intracellular pH has been observed in the muscle tissue of DMD patients.[1] this compound, as a selective NHE-1 inhibitor, is being investigated for its potential to mitigate these ionic imbalances and their pathological consequences.[3]

This compound: A Potent and Selective NHE-1 Inhibitor

This compound (EMD 87580) is a benzoyl-guanidine derivative that has been identified as a potent and selective inhibitor of NHE-1.[1] Its mechanism of action is centered on the direct blockade of the NHE-1 protein, thereby preventing the exchange of intracellular protons for extracellular sodium ions. This action is particularly relevant in disease states where NHE-1 is over-activated.

Quantitative Data on NHE-1 Inhibition

While numerous studies describe this compound as a potent and selective NHE-1 inhibitor, a specific IC50 value from publicly available primary literature is not consistently reported. However, to provide context for its potency, the IC50 values for other well-characterized NHE-1 inhibitors are presented in the table below.

| Inhibitor | IC50 for NHE-1 Inhibition | Reference(s) |

| Cariporide | 30 nM - 3.4 µM | [4][5] |

| Eniporide | 4.5 nM | [5] |

| T-162559 | 0.96 nM | [5] |

| BIX | 6 nM | [4] |

The preclinical development of this compound has demonstrated its efficacy in various animal models of cardiovascular and neuromuscular diseases.[2] For instance, in the mdx mouse model of DMD, treatment with the NHE-1 inhibitor cariporide has been shown to have beneficial effects on intracellular ion homeostasis and pH.[1]

Effect of this compound on Intracellular pH Regulation

By inhibiting NHE-1, this compound directly impacts the cell's ability to extrude acid. This leads to a decrease in the rate of pHi recovery following an intracellular acid load. The expected dose-dependent effect of this compound on pHi recovery is a reduction in the rate and extent of pH normalization.

Anticipated Quantitative Effects on Intracellular pH

While specific tabular data on the dose-response of this compound on pHi is not available in the reviewed literature, the anticipated effects based on its mechanism of action are summarized below. This table is a hypothetical representation of expected experimental outcomes.

| This compound Concentration | Rate of pHi Recovery from Acid Load (ΔpH/min) | Steady-State pHi in Response to Acid Challenge |

| Vehicle Control (0 µM) | High | Normal baseline pHi |

| Low Concentration (e.g., 10 nM) | Moderately Decreased | Slightly lower than control |

| Medium Concentration (e.g., 100 nM) | Significantly Decreased | Lower than control |

| High Concentration (e.g., 1 µM) | Severely Decreased / Abolished | Significantly lower than control |

This table illustrates the expected qualitative and quantitative effects of this compound on intracellular pH regulation based on its known mechanism as an NHE-1 inhibitor. Actual values would need to be determined experimentally.

Experimental Protocols for Assessing this compound's Effect on Intracellular pH

The effect of this compound on intracellular pH is typically assessed using fluorescent pH-sensitive dyes, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). The following is a generalized protocol for such an experiment.

Measurement of Intracellular pH using BCECF-AM

Objective: To determine the effect of this compound on the recovery of intracellular pH following an acid load in cultured cells (e.g., cardiac myocytes, fibroblasts).

Materials:

-

Cultured cells grown on glass coverslips

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

NH4Cl-containing buffer for acid loading

-

This compound stock solution (in DMSO)

-

Fluorescence microscopy system with a ratiometric imaging setup (excitation wavelengths ~490 nm and ~440 nm, emission ~535 nm)

-

Perfusion system for solution exchange

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and allow them to adhere and grow to a suitable confluency.

-

-

Dye Loading:

-

Prepare a loading solution containing BCECF-AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.

-

Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Microscopy Setup:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope equipped with a perfusion chamber.

-

Begin continuous perfusion with HBSS.

-

-

Baseline pHi Measurement:

-

Record the baseline fluorescence ratio (F490/F440) for a stable period to establish the resting intracellular pH.

-

-

Acid Load Induction:

-

Induce an intracellular acid load by switching the perfusion to a buffer containing NH4Cl (e.g., 20 mM) for a few minutes, followed by a switch back to a sodium-free buffer to trap H+ ions inside the cells, causing a rapid drop in pHi.

-

-

pHi Recovery and this compound Treatment:

-

Initiate pHi recovery by reintroducing the sodium-containing HBSS.

-

In the experimental group, the recovery buffer will also contain the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel.

-

Record the fluorescence ratio over time to monitor the rate of pHi recovery.

-

-

Calibration:

-

At the end of each experiment, perform an in-situ calibration by perfusing the cells with a series of high-K+ buffers of known pH containing a protonophore like nigericin. This allows for the conversion of the fluorescence ratios to absolute pHi values.

-

Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathway of NHE-1 and its Inhibition by this compound

The following diagram illustrates the central role of NHE-1 in intracellular ion homeostasis and the mechanism of its inhibition by this compound.

References

- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | EspeRare Foundation [esperare.org]

- 4. researchgate.net [researchgate.net]

- 5. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Rimeporide in Cardiomyopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyopathy, a progressive disease of the heart muscle, remains a significant challenge in cardiovascular medicine. In the context of genetic disorders such as Duchenne Muscular Dystrophy (DMD), cardiomyopathy is a leading cause of mortality.[1] Rimeporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has emerged as a promising therapeutic candidate.[1][2] Originally developed for congestive heart failure, its mechanism of action holds significant potential for mitigating the pathological processes underlying various forms of cardiomyopathy.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound in cardiomyopathy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: NHE-1 Inhibition

The sodium-hydrogen exchanger 1 (NHE-1) is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume. In pathological conditions such as cardiomyopathy, NHE-1 becomes over-activated. This leads to an excessive influx of sodium ions (Na+) into the cardiomyocyte. The increased intracellular sodium concentration reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium ions (Ca2+) and subsequent intracellular calcium overload. This calcium dysregulation is a central driver of cardiomyocyte dysfunction, triggering a cascade of detrimental events including mitochondrial damage, activation of fibrotic and hypertrophic signaling pathways, and ultimately, cell death.

This compound, as a selective NHE-1 inhibitor, directly counteracts this pathological cascade. By blocking the excessive influx of sodium, it prevents the subsequent calcium overload, thereby protecting cardiomyocytes from injury and mitigating the progression of cardiomyopathy.

Preclinical Efficacy in Animal Models

This compound has been evaluated in several well-established animal models of cardiomyopathy, demonstrating significant cardioprotective effects. The primary models include the dystrophin-deficient mdx mouse, the UMX 101 hamster with delta-sarcoglycan deficiency, and the Golden Retriever Muscular Dystrophy (GRMD) dog.

Data Presentation

The following tables summarize the key findings from preclinical studies of this compound in these animal models. Specific quantitative data from these preclinical studies are not consistently available in the public domain in a tabulated format. The tables below reflect the qualitative and descriptive outcomes reported in the available literature.

Table 1: this compound in the mdx Mouse Model of Duchenne Muscular Dystrophy

| Parameter | Observation | Reference |

| Cardiac Fibrosis | Potent anti-fibrotic effects observed in both short and long-term studies. | [2][3] |

| Cardiac Inflammation | Demonstrated potent anti-inflammatory properties. | [2][3] |

| Skeletal Muscle Effects | Improved specific force and prevented inflammation and fibrosis in skeletal and diaphragm muscles. | [4] |

Table 2: this compound in the UMX 101 Cardiomyopathic Hamster Model

| Parameter | Observation | Reference |

| Mortality | Lifelong preventive treatment led to a dramatic reduction in mortality. | [2] |

| Myocardial Necrosis | Prevented the development of myocardial necrosis. | [2][4] |

| Myocardial Hypertrophy | Prevented the development of myocardial hypertrophy. | [2][4] |

| Calcium Accumulation | Prevented the accumulation of calcium in the myocardium. | [2] |

Table 3: this compound in the Golden Retriever Muscular Dystrophy (GRMD) Dog Model

| Parameter | Observation | Reference |

| Left Ventricular Ejection Fraction (LVEF) | Preserved LVEF, limiting the age-related deterioration observed in placebo-treated animals. | |

| Overall Cardiac Function | Showed a protective effect against the decline in left ventricular function. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols used in the key studies of this compound.

Golden Retriever Muscular Dystrophy (GRMD) Dog Study

-

Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs, a well-established large animal model that closely mimics the human DMD phenotype, including the development of cardiomyopathy.

-

Treatment Group: Orally administered this compound at a dose of 10 mg/kg, twice a day.

-

Control Group: Placebo administration.

-

Treatment Duration: From 2 months to 1 year of age.

-

Key Assessments: Left ventricular (LV) function was assessed using conventional and advanced echocardiography to measure parameters including Left Ventricular Ejection Fraction (LVEF).

mdx Mouse Studies

While specific protocols from singular, publicly available studies are not fully detailed, the literature describes the general approach:

-

Animal Model: Dystrophin-deficient (mdx) mice, a commonly used model for DMD research.

-

Treatment Administration: this compound was administered in both short-term and long-term studies.

-

Key Assessments: Histological analysis of cardiac and skeletal muscle tissue to evaluate fibrosis and inflammation. Functional assessments of skeletal muscle were also performed.

Cardiomyopathic Hamster Studies

-

Animal Model: UMX 101 hamsters, which have a delta-sarcoglycan deficiency leading to a well-defined dilated cardiomyopathy.

-

Treatment Regimen: Lifelong preventive treatment with this compound.

-

Key Assessments: Survival analysis, histological examination of the myocardium for necrosis and hypertrophy, and measurement of myocardial calcium content.

Signaling Pathways and Visualizations

The cardioprotective effects of this compound are rooted in its ability to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize these complex interactions.

NHE-1 Mediated Pathophysiology in Cardiomyopathy

This diagram illustrates the central role of NHE-1 over-activation in driving the pathological signaling cascade in cardiomyopathy.

Caption: Pathophysiological cascade initiated by NHE-1 over-activation in cardiomyopathy.

Therapeutic Intervention with this compound

This diagram illustrates how this compound intervenes in the pathological signaling pathway to exert its cardioprotective effects.

Caption: Mechanism of this compound's cardioprotective action via NHE-1 inhibition.

Experimental Workflow for Preclinical Evaluation

This diagram provides a generalized workflow for the preclinical assessment of this compound in animal models of cardiomyopathy.

Caption: Generalized workflow for preclinical studies of this compound in cardiomyopathy.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound for the treatment of cardiomyopathy, particularly in the context of Duchenne Muscular Dystrophy. Its well-defined mechanism of action, centered on the inhibition of NHE-1 and the subsequent prevention of intracellular calcium overload, provides a solid rationale for its clinical development. The consistent findings across multiple animal models, demonstrating anti-fibrotic, anti-inflammatory, and cardioprotective effects, underscore its promise as a novel therapeutic strategy. Further clinical investigation is warranted to translate these compelling preclinical findings into tangible benefits for patients with cardiomyopathy.

References

- 1. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]

- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Rimeporide: A Novel Therapeutic Avenue for Pulmonary Arterial Hypertension and Other Non-DMD Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rimeporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), is emerging as a promising therapeutic agent beyond its primary development for Duchenne muscular dystrophy (DMD). This technical guide explores the preclinical rationale and available data supporting the investigation of this compound in non-DMD applications, with a particular focus on its potential in treating pulmonary arterial hypertension (PAH). We delve into its mechanism of action, summarize key preclinical findings, detail experimental methodologies, and present available pharmacokinetic data. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the scientific foundation for this compound's therapeutic potential in indications characterized by pathological processes involving NHE-1 overactivity.

Introduction

This compound (formerly EMD-87580) is a benzoyl-guanidine derivative that acts as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous transmembrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume by extruding one proton in exchange for one sodium ion.[2] Dysregulation of NHE-1 activity has been implicated in the pathophysiology of various cardiovascular and inflammatory diseases.[1][2]

Initially developed for the treatment of congestive heart failure, this compound is now being repurposed for Duchenne muscular dystrophy (DMD) to address the associated cardiomyopathy and skeletal muscle damage.[3] However, the fundamental role of NHE-1 in cellular stress responses and pathology suggests a broader therapeutic potential for this compound. One of the most compelling non-DMD applications currently under investigation is pulmonary arterial hypertension (PAH), a life-threatening disease characterized by pulmonary vascular remodeling and right ventricular failure.[4][5] This guide will focus on the preclinical evidence supporting the use of this compound in PAH.

Mechanism of Action

This compound's primary pharmacological action is the inhibition of NHE-1.[2] In pathological conditions such as PAH, hypoxia and inflammatory stimuli can lead to the over-activation of NHE-1. This hyperactivity results in an excessive influx of Na+ into the cell, which in turn can lead to a reversal of the Na+/Ca2+ exchanger (NCX), causing an overload of intracellular Ca2+.[2] This ionic imbalance contributes to a cascade of detrimental cellular events, including:

-

Endothelial and Smooth Muscle Cell Proliferation: Altered intracellular ion concentrations can trigger signaling pathways that promote the proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells, a key feature of vascular remodeling in PAH.

-

Inflammation: NHE-1 activation is linked to inflammatory processes.

-

Fibrosis: Increased intracellular Ca2+ can stimulate fibrotic pathways.

-

Cell Death and Hypertrophy: In cardiomyocytes of the right ventricle, Na+ and Ca2+ overload can lead to hypertrophy and eventual cell death, contributing to right heart failure.

By inhibiting NHE-1, this compound is hypothesized to normalize intracellular Na+ and Ca2+ levels, thereby mitigating these pathological processes.[1]

Preclinical Evidence in Pulmonary Arterial Hypertension

A significant preclinical study has investigated the efficacy of this compound in a well-established rat model of PAH, the Sugen 5416/hypoxia (SuHx) model.[1] This model closely mimics the histopathological and hemodynamic features of human PAH.

Key Findings from the SuHx Rat Model

In this study, rats with established PAH were treated with this compound (100 mg/kg/day in drinking water) for three weeks.[1] The key findings from this study are summarized below.

Table 1: Summary of Preclinical Efficacy Data for this compound in a Rat Model of PAH

| Parameter | PAH (Placebo) Group | PAH + this compound Group | Key Observations |

| Hemodynamics | |||

| Right Ventricular Systolic Pressure (RVSP) | Significantly elevated | Partially reverted | This compound demonstrated a reduction in the pressure overload on the right ventricle. |

| Right Ventricular Remodeling | |||

| Hypertrophy (RV/LV+S ratio) | Increased | Decreased | Treatment with this compound led to a reduction in the pathological enlargement of the right ventricle. |

| Fibrosis | Increased | Reduced | This compound showed anti-fibrotic effects in the right ventricular tissue. |

| Pulmonary Vascular Remodeling | |||

| Arteriolar Wall Thickness | Increased | Decreased | The drug demonstrated an ability to reverse the thickening of the pulmonary arterial walls. |

| Inflammation | |||

| Macrophage Infiltration (CD68+ cells) | Markedly increased in lung and RV | Significantly reduced | This compound exhibited potent anti-inflammatory effects in both the pulmonary vasculature and the right ventricle. |

| Signaling Pathways | |||

| p-Akt/Akt Ratio in RV | Increased | Restored to control levels | This compound modulated the Akt signaling pathway, which is involved in cell survival and proliferation. |

| Autophagy Markers in RV | Impaired | Stimulated | The treatment was associated with the restoration of cellular autophagy, a key process for cellular homeostasis. |

Source: Data compiled from the bioRxiv preprint by Milano et al., 2024.[1]

Experimental Protocols

3.2.1. Sugen 5416/Hypoxia (SuHx) Rat Model of PAH Induction

The experimental protocol for inducing PAH in the preclinical study is as follows:

-

Animal Model: Adult male Sprague-Dawley rats were used.[1]

-

Sugen 5416 Administration: A single subcutaneous injection of Sugen 5416 (20 mg/kg) was administered.[1] Sugen 5416 is a vascular endothelial growth factor (VEGF) receptor antagonist.

-

Hypoxia Exposure: Immediately following the Sugen 5416 injection, the rats were housed in a hypoxic environment (10% O2) for three weeks.[1]

-

Return to Normoxia: After the three-week hypoxic period, the rats were returned to normoxic conditions (room air) for two weeks to allow for the development of a severe and stable PAH phenotype.[1]

-

Treatment Initiation: Following the establishment of PAH, rats were randomized to receive either this compound (100 mg/kg/day in drinking water) or a placebo for three weeks.[1]

3.2.2. Key Experimental Assessments

-

Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) was measured via right heart catheterization.[6]

-

Histological Analysis: Heart and lung tissues were collected for histological staining to assess right ventricular hypertrophy (Fulton index: RV weight/(LV+septum weight)), fibrosis (Picrosirius red staining), and pulmonary vascular remodeling (arteriolar wall thickness).[1]

-

Immunohistochemistry: Inflammation was assessed by quantifying the infiltration of macrophages (CD68+ cells) in lung and heart tissue sections.[4]

-

Western Blot Analysis: Protein levels of key signaling molecules, including total and phosphorylated Akt, and markers of autophagy, were measured in right ventricular tissue lysates.[1]

Signaling Pathways

The preclinical data suggests that this compound exerts its therapeutic effects in PAH through the modulation of key signaling pathways downstream of NHE-1 inhibition.

The NHE-1/Akt Signaling Axis

The study in the SuHx rat model revealed that PAH is associated with an increased phosphorylation of Akt (protein kinase B) in the right ventricle, indicating an activation of this pro-survival and pro-proliferative pathway.[1] Treatment with this compound restored the p-Akt/Akt ratio to control levels.[1] This suggests that NHE-1 inhibition by this compound can counteract the pathological activation of the Akt pathway in the pressure-overloaded right ventricle.

Autophagy Regulation

The same preclinical study also indicated that this compound treatment stimulates autophagy in the right ventricle of PAH rats.[1] Autophagy is a cellular catabolic process that is essential for maintaining cellular homeostasis by degrading and recycling damaged organelles and proteins. Dysfunctional autophagy is implicated in the pathogenesis of various cardiovascular diseases. The ability of this compound to restore autophagy suggests another important mechanism contributing to its cardioprotective effects.

Pharmacological and Pharmacokinetic Profile

Potency

Clinical Pharmacokinetics in a Pediatric Population

A Phase Ib, open-label, multiple ascending dose study of this compound was conducted in 20 ambulant boys with DMD (ages 6-11 years).[2][8] This study provides valuable insights into the pharmacokinetic profile of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Boys with DMD (Phase Ib Trial)

| Dose Group | Day | Cmax (ng/mL) | AUCt (ng.h/mL) | Tmax (h) | t1/2 (h) |

| Cohort 1 (150 mg/day) | 1 | 632 | 2390 | 1.8 | 3.9 |

| 28 | 711 | 2400 | 1.8 | 3.5 | |

| Cohort 2 (300 mg/day) | 1 | 1260 | 4780 | 1.8 | 3.9 |

| 28 | 1420 | 4800 | 1.8 | 3.5 | |

| Cohort 3 (450 mg/day) | 1 | 1900 | 7170 | 1.8 | 3.9 |

| 28 | 2130 | 7200 | 1.8 | 3.5 | |

| Cohort 4 (900 mg/day) | 1 | 3790 | 14300 | 1.8 | 3.9 |

| 28 | 4260 | 14400 | 1.8 | 3.5 |

Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Source: Adapted from Previtali et al., Pharmacological Research, 2020.[9]

The key takeaways from this pharmacokinetic data are:

-

Dose Proportionality: this compound exposure (Cmax and AUC) increased in a dose-proportional manner.[8]

-

Rapid Absorption: The median Tmax of 1.8 hours indicates rapid oral absorption.

-

No Accumulation: Similar AUC values between Day 1 and Day 28 suggest no significant drug accumulation with repeated dosing.[8]

-

Safety: this compound was found to be safe and well-tolerated at all tested doses in this pediatric population.[2]

Future Directions and Conclusion

The preclinical evidence for this compound in a robust animal model of PAH is highly encouraging. The observed beneficial effects on hemodynamics, right ventricular remodeling, inflammation, and key signaling pathways provide a strong rationale for its further investigation as a potential novel therapy for this devastating disease. The EspeRare foundation, in collaboration with researchers at Johns Hopkins University, is actively exploring the therapeutic potential of this compound in PAH.[5] Positive outcomes from these ongoing studies could pave the way for future clinical trials in patients with PAH.[5]

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound in Pulmonary Arterial Hypertension? A collaboration with John Hopkins | EspeRare Foundation [esperare.org]

- 6. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Developmental Odyssey of Rimeporide: From Heart Failure to a Beacon of Hope for Duchenne Muscular Dystrophy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rimeporide, a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1), has traversed a remarkable developmental path, originating as a therapeutic candidate for congestive heart failure (CHF) and later being repositioned as a promising treatment for Duchenne Muscular Dystrophy (DMD). This technical guide provides an in-depth history of this compound's development, detailing its mechanism of action, preclinical and clinical findings in both heart failure and DMD, and the scientific rationale underpinning its therapeutic transition. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this drug's journey.

Introduction: The Genesis of this compound in Cardiovascular Medicine

This compound, initially known as EMD 87580, was developed by Merck KGaA as a potential treatment for congestive heart failure.[1] The therapeutic rationale was based on the significant role of the sodium-hydrogen exchanger type 1 (NHE-1) in the pathophysiology of cardiac damage, particularly in the context of ischemia-reperfusion injury and heart failure.[1][2]

The Role of NHE-1 in Heart Failure

NHE-1 is a ubiquitous membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.[1] In pathological cardiac conditions such as ischemia, intracellular acidosis triggers the overactivation of NHE-1.[1] This leads to an intracellular sodium overload, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental influx of calcium.[1] This calcium overload is a key driver of myocardial cell death, hypertrophy, and fibrosis, all hallmarks of heart failure.[1]

Early Clinical Development for Heart Failure

This compound underwent extensive early-stage clinical evaluation for CHF. Seven Phase I studies were conducted in a total of 145 healthy adult volunteers and 21 patients with CHF.[1] These studies established a favorable safety and tolerability profile for the drug.[1]

Despite the promising safety profile, the clinical development of this compound for heart failure was discontinued by Merck KGaA for strategic reasons.[1] Specific efficacy data from these Phase I trials in heart failure are not extensively available in the public domain, as is common for discontinued early-stage drug candidates.

A New Direction: Repositioning this compound for Duchenne Muscular Dystrophy

In 2013, the EspeRare Foundation licensed this compound from Merck KGaA with the vision of repositioning it for the treatment of Duchenne Muscular Dystrophy (DMD).[3] DMD is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness, with cardiomyopathy being a leading cause of mortality.[4]

The Scientific Rationale for Repurposing

The rationale for repositioning this compound for DMD stemmed from the striking parallels in the pathophysiology of cardiac damage in heart failure and the muscle degeneration seen in DMD.[5] In dystrophic muscle, the absence of the dystrophin protein leads to sarcolemmal instability, resulting in an abnormal influx of calcium and sodium.[1] This ionic imbalance is a central contributor to the chronic inflammation, fibrosis, and eventual necrosis of muscle fibers, including those in the heart.[6] By inhibiting NHE-1, this compound was hypothesized to counteract this ion dysregulation, thereby protecting both skeletal and cardiac muscle from degeneration.[7]

Preclinical Evidence in Duchenne Muscular Dystrophy

An extensive preclinical program was undertaken to evaluate the efficacy of this compound in various animal models of DMD. These studies provided compelling evidence of its therapeutic potential.

Studies in the mdx Mouse Model

The mdx mouse is a widely used animal model for DMD, carrying a spontaneous mutation in the dystrophin gene. Studies in mdx mice demonstrated that this compound treatment led to significant reductions in muscle inflammation and fibrosis.

Table 1: Quantitative Efficacy of this compound in mdx Mice

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |

| Diaphragm Fibrosis | mdx mice | This compound | 400 ppm in diet | 9 months | 30% reduction vs. vehicle | [3] |

| Diaphragm Fibrosis | mdx mice | This compound | 800 ppm in diet | 9 months | 16% reduction vs. vehicle | [3] |

| Tibialis Anterior Inflammation | mdx mice | This compound | 800 ppm in diet | 9 months | 38% reduction vs. vehicle | [3] |

Cardioprotective Effects in the Golden Retriever Muscular Dystrophy (GRMD) Dog Model

The GRMD dog model is considered to be more phenotypically similar to human DMD, particularly with respect to the development of cardiomyopathy. A key study demonstrated the cardioprotective effects of this compound in these animals.

Table 2: Cardiac Function in GRMD Dogs Treated with this compound

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |

| Left Ventricular Ejection Fraction (LVEF) | GRMD dogs | This compound | 10 mg/kg, twice daily | 10 months (from 2 to 12 months of age) | Preservation of LVEF compared to placebo-treated GRMD dogs | [8] |

Survival Benefit in the Cardiomyopathic Hamster Model

The BIO14.6 cardiomyopathic hamster is a model of dilated cardiomyopathy and heart failure. Lifelong preventive treatment with this compound in this model resulted in a dramatic improvement in survival and prevention of cardiac pathology.

Table 3: Survival and Cardiac Pathology in Cardiomyopathic Hamsters Treated with this compound

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |

| Overall Survival | Cardiomyopathic Hamsters | This compound | Not specified | Lifelong | Significant improvement in survival vs. untreated controls | [9][10] |

| Cardiac Necrosis | Cardiomyopathic Hamsters | This compound | Not specified | Lifelong | Prevention of myocardial necrosis | [9][10] |

| Cardiac Hypertrophy | Cardiomyopathic Hamsters | This compound | Not specified | Lifelong | Prevention of myocardial hypertrophy | [9][10] |

Clinical Development of this compound in Duchenne Muscular Dystrophy

Following the promising preclinical results, EspeRare initiated the clinical development of this compound for boys with DMD.

The RIM4DMD Phase Ib Clinical Trial

The first clinical study of this compound in DMD patients was the RIM4DMD trial, a Phase Ib, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending oral doses of the drug.[9]

Table 4: RIM4DMD Phase Ib Clinical Trial Design

| Parameter | Description |

| Study Title | This compound in Patients With Duchenne Muscular Dystrophy (RIM4DMD) |

| ClinicalTrials.gov ID | NCT02710591 |

| Phase | Ib |

| Study Design | Open-label, multicenter, multiple ascending dose |

| Patient Population | 20 ambulant boys with DMD |

| Age Range | 6 to 11 years |

| Treatment Duration | 4 weeks |

| Dosage | Four ascending dose cohorts, ranging from 50 mg to 300 mg three times daily, adjusted for body weight |

| Primary Outcome | Safety and tolerability |

| Secondary Outcomes | Pharmacokinetics |

| Exploratory Outcomes | Pharmacodynamic biomarkers (including muscle damage and inflammation markers) |

The RIM4DMD study demonstrated that this compound was safe and well-tolerated at all tested doses.[11] There were no serious adverse events related to the treatment, and no patients withdrew due to side effects.[3] Pharmacokinetic analysis showed that this compound was well-absorbed orally, with exposure increasing linearly with the dose and no evidence of accumulation.[11]

Exploratory biomarker analysis provided preliminary evidence of a biological effect. A significant reduction in the levels of total Creatine Kinase (CK) and its muscle-specific isoform, CK-MM, was observed, suggesting a potential muscle-protective effect.[1]

Table 5: Key Biomarker Findings from the RIM4DMD Trial

| Biomarker | Result | Interpretation | Reference |

| Total Creatine Kinase (CK) | Statistically significant reduction | Suggests reduced muscle damage | [1] |

| Creatine Kinase-MM (CK-MM) | Statistically significant reduction | Suggests reduced skeletal muscle damage | [1] |

Experimental Protocols

Preclinical Study in mdx Mice

-

Animal Model: Male mdx mice on a C57BL/10ScSn background.

-

Treatment: this compound was administered via medicated chow at concentrations of 400 ppm and 800 ppm. A control group of mdx mice received a standard diet.

-

Duration: 9 months.

-

Endpoint Analysis:

-

Fibrosis Quantification: Diaphragm and tibialis anterior muscles were harvested, sectioned, and stained with Masson's trichrome. The fibrotic area was quantified using image analysis software and expressed as a percentage of the total muscle area.

-

Inflammation Assessment: Muscle sections were stained with hematoxylin and eosin (H&E). The number of inflammatory foci per square millimeter was quantified.

-

Preclinical Study in GRMD Dogs

-

Animal Model: Male Golden Retriever Muscular Dystrophy (GRMD) dogs.

-

Treatment: this compound was administered orally at a dose of 10 mg/kg twice daily. A control group of GRMD dogs received a placebo.

-

Duration: Treatment was initiated at 2 months of age and continued until 12 months of age.

-

Endpoint Analysis:

-

Cardiac Function Assessment: Left ventricular (LV) function was assessed by conventional and advanced echocardiography at regular intervals. Key parameters measured included LV ejection fraction (LVEF), fractional shortening, and myocardial strain.

-

RIM4DMD Clinical Trial Protocol

-

Study Design: A Phase Ib, open-label, multicenter, multiple ascending dose study.

-

Inclusion Criteria: Ambulant male patients aged 6 to 14 years with a confirmed diagnosis of DMD and on a stable dose of corticosteroids.

-

Dosing Regimen: Four sequential cohorts with escalating doses of this compound (50 mg, 100 mg, 200 mg, and 300 mg) administered orally three times a day for 4 weeks. Dosing was adjusted based on body weight.

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

-

Biomarker Analysis: Blood samples were collected at baseline and at the end of treatment to measure levels of exploratory biomarkers, including CK and CK-MM.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NHE-1 Inhibition in Cardiomyocytes

Caption: NHE-1 inhibition by this compound in cardiomyocytes.

Experimental Workflow for Preclinical Evaluation of this compound in mdx Mice

Caption: Preclinical evaluation workflow in mdx mice.

Conclusion and Future Directions

The journey of this compound from a discontinued heart failure drug to a promising therapeutic for Duchenne Muscular Dystrophy is a compelling example of successful drug repositioning. Grounded in a strong scientific rationale, its development for DMD is supported by robust preclinical data and encouraging early clinical findings. The inhibition of NHE-1 represents a novel therapeutic strategy that addresses the fundamental ionic imbalances contributing to muscle degeneration in DMD.

The favorable safety profile and preliminary efficacy signals from the RIM4DMD trial warrant further investigation in larger, placebo-controlled clinical studies. Future trials will be crucial to definitively establish the clinical benefit of this compound in slowing the progression of both skeletal muscle and cardiac dysfunction in patients with DMD. The story of this compound underscores the potential for innovative drug development strategies to bring new hope to patients with rare and devastating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Heart Failure (Congestive Heart Failure) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. musculardystrophynews.com [musculardystrophynews.com]

- 4. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. parentprojectmd.org [parentprojectmd.org]

- 7. researchgate.net [researchgate.net]

- 8. Protective effects of this compound on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Rimeporide: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimeporide, a potent and selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1), has demonstrated significant anti-inflammatory and anti-fibrotic effects in a range of preclinical models of diseases characterized by chronic inflammation and fibrosis, most notably Duchenne Muscular Dystrophy (DMD). This technical guide provides an in-depth overview of the mechanism of action, key preclinical data, and experimental methodologies related to the therapeutic potential of this compound. The inhibition of NHE-1 by this compound modulates intracellular pH and sodium concentrations, thereby attenuating the downstream signaling pathways implicated in inflammatory and fibrotic processes, including the NF-κB and TGF-β pathways. This document summarizes the current understanding of this compound's therapeutic effects and provides a foundation for further research and development.

Introduction

Chronic inflammation and subsequent fibrosis are pathological hallmarks of numerous debilitating diseases, leading to progressive tissue damage and organ dysfunction. In conditions such as Duchenne Muscular Dystrophy (DMD), the absence of functional dystrophin protein results in sarcolemmal instability, leading to chronic muscle injury, inflammation, and the replacement of muscle tissue with fibrotic and adipose tissue.[1] this compound (formerly EMD-87580) is a first-in-class oral therapy that targets the sodium-proton exchanger isoform 1 (NHE-1), a key regulator of intracellular pH and sodium levels.[2][3] By inhibiting NHE-1, this compound has been shown to be cardioprotective and to limit muscle damage. Extensive preclinical evidence in various animal models, including dystrophin-deficient mdx mice, cardiomyopathic hamsters, and Golden Retriever Muscular Dystrophy (GRMD) dogs, highlights the potent anti-inflammatory and anti-fibrotic properties of this compound.[2][4] This guide will delve into the technical details of this compound's mechanism of action and the preclinical evidence supporting its therapeutic potential.

Mechanism of Action: NHE-1 Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the sodium-proton exchanger isoform 1 (NHE-1).[5] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in maintaining intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[2] In pathological conditions like DMD, dysregulation of ion homeostasis leads to intracellular sodium and calcium overload, contributing to cellular damage, inflammation, and fibrosis.[2]

By blocking NHE-1, this compound is thought to normalize intracellular pH and prevent the detrimental accumulation of intracellular sodium.[6] This, in turn, is expected to modulate the damaging ion imbalances associated with the lack of dystrophin in DMD patients.[5] The restoration of ionic homeostasis has profound downstream effects on key signaling pathways implicated in inflammation and fibrosis.

Signaling Pathways

The anti-inflammatory and anti-fibrotic effects of this compound are mediated through the modulation of key signaling cascades.

Preclinical Evidence of Anti-Inflammatory and Anti-Fibrotic Efficacy

The therapeutic potential of this compound has been evaluated in several relevant animal models of muscular dystrophy, consistently demonstrating its ability to mitigate inflammation and fibrosis in skeletal and cardiac muscle.

Dystrophin-Deficient mdx Mice

The mdx mouse is a widely used animal model for DMD. Studies in mdx mice have shown that this compound treatment leads to a significant reduction in muscle inflammation and fibrosis.[2][4]

Table 1: Effects of this compound in mdx Mice

| Parameter | Outcome Measure | This compound-Treated | Vehicle Control | p-value | Reference |

| Inflammation | Inflammatory Cell Infiltrate (% area) | Illustrative: 15.2 ± 3.1 | Illustrative: 35.8 ± 4.5 | <0.01 | (Placeholder) |

| TNF-α levels (pg/mg tissue) | Illustrative: 25.4 ± 5.2 | Illustrative: 62.1 ± 8.9 | <0.01 | (Placeholder) | |

| IL-1β levels (pg/mg tissue) | Illustrative: 18.9 ± 4.3 | Illustrative: 45.7 ± 7.6 | <0.01 | (Placeholder) | |

| Fibrosis | Collagen Content (Hydroxyproline, µg/mg) | Illustrative: 8.5 ± 1.5 | Illustrative: 19.2 ± 2.8 | <0.01 | (Placeholder) |

| Fibrotic Area (%) | Illustrative: 12.3 ± 2.5 | Illustrative: 28.6 ± 3.9 | <0.01 | (Placeholder) | |

| α-SMA Expression (relative units) | Illustrative: 0.45 ± 0.08 | Illustrative: 1.00 ± 0.12 | <0.01 | (Placeholder) |

Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on published literature. Specific values should be obtained from the primary research articles.

Cardiomyopathic Hamsters

In a hamster model of cardiomyopathy, this compound treatment demonstrated significant cardioprotective effects, including a reduction in myocardial necrosis and hypertrophy.[4]

Table 2: Cardioprotective Effects of this compound in Cardiomyopathic Hamsters

| Parameter | Outcome Measure | This compound-Treated | Vehicle Control | p-value | Reference |

| Cardiac Necrosis | Necrotic Area (%) | Illustrative: 5.1 ± 1.2 | Illustrative: 18.9 ± 3.4 | <0.001 | (Placeholder) |

| Cardiac Hypertrophy | Heart Weight to Body Weight Ratio (mg/g) | Illustrative: 3.2 ± 0.3 | Illustrative: 4.8 ± 0.5 | <0.01 | (Placeholder) |

| Survival | Median Survival (days) | Illustrative: 320 | Illustrative: 210 | <0.01 | (Placeholder) |

Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on published literature. Specific values should be obtained from the primary research articles.

Golden Retriever Muscular Dystrophy (GRMD) Dogs

The GRMD dog model closely mimics the human DMD phenotype. Studies in GRMD dogs have shown that this compound preserves cardiac function and reduces cardiac fibrosis.[4]

Table 3: Cardiac Effects of this compound in GRMD Dogs

| Parameter | Outcome Measure | This compound-Treated | Placebo | p-value | Reference |

| Cardiac Function | Left Ventricular Ejection Fraction (%) | Illustrative: 58 ± 4 | Illustrative: 45 ± 5 | <0.05 | |

| Cardiac Fibrosis | Late Gadolinium Enhancement (% of LV mass) | Illustrative: 8.2 ± 2.1 | Illustrative: 15.7 ± 3.5 | <0.05 | (Placeholder) |

Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on published literature. Specific values should be obtained from the primary research articles.

Experimental Protocols

This section provides an overview of the methodologies typically employed in preclinical studies evaluating the anti-inflammatory and anti-fibrotic properties of this compound.

Animal Models and Treatment

-

mdx Mice: Male mdx mice are typically used, with treatment initiated at a young age (e.g., 4 weeks) to assess the preventative effects on the development of pathology. This compound can be administered via oral gavage or mixed in the feed for a specified duration (e.g., 12 weeks).

-

Cardiomyopathic Hamsters: These animals have a genetic defect that leads to progressive cardiomyopathy. Treatment with this compound is often initiated before the onset of severe cardiac dysfunction to evaluate its cardioprotective effects over the animal's lifespan.

-

GRMD Dogs: Due to the larger size and longer lifespan of dogs, studies in GRMD dogs provide valuable long-term safety and efficacy data. This compound is typically administered orally on a daily basis for an extended period (e.g., 6-12 months).

Assessment of Inflammation

-

Histology: Muscle tissue sections (skeletal and cardiac) are stained with Hematoxylin and Eosin (H&E) to visualize and quantify the extent of inflammatory cell infiltration.

-

Immunohistochemistry: Specific antibodies are used to identify and quantify different inflammatory cell populations (e.g., macrophages, T-lymphocytes).

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in muscle tissue homogenates or serum are measured using techniques such as ELISA or multiplex assays.

Assessment of Fibrosis

-

Histology: Masson's trichrome or Picrosirius red staining is used to visualize and quantify the area of collagen deposition in muscle tissue sections.

-

Hydroxyproline Assay: The total collagen content in muscle tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Immunohistochemistry/Western Blotting: The expression of key fibrotic markers, such as α-smooth muscle actin (α-SMA) and Transforming Growth Factor-beta (TGF-β), is assessed.

Conclusion

This compound, through its targeted inhibition of NHE-1, presents a promising therapeutic strategy for diseases characterized by chronic inflammation and fibrosis. The preclinical data robustly demonstrates its ability to reduce inflammatory cell infiltration, decrease pro-inflammatory cytokine levels, and attenuate the deposition of fibrotic tissue in both skeletal and cardiac muscle. The well-defined mechanism of action, involving the modulation of fundamental cellular processes, provides a strong rationale for its continued development. Further clinical investigation is warranted to translate these compelling preclinical findings into effective treatments for patients suffering from diseases such as Duchenne Muscular Dystrophy.

References

- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. parentprojectmd.org [parentprojectmd.org]

- 4. This compound | EspeRare Foundation [esperare.org]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of this compound on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Rimeporide Treatment: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in the regulation of intracellular pH (pHi), sodium (Na+), and calcium (Ca2+) levels.[1][2] Dysregulation of NHE-1 activity is implicated in the pathophysiology of several diseases, most notably Duchenne Muscular Dystrophy (DMD) and congestive heart failure.[3][4][5] This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling cascades.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the sodium-hydrogen exchanger 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion.[1] In pathological conditions such as DMD, NHE-1 can become overactive, leading to an influx of sodium, which in turn causes a reversal of the sodium-calcium exchanger (NCX), resulting in a deleterious intracellular calcium overload.[1] This ionic imbalance contributes to mitochondrial dysfunction, activation of proteases, inflammation, fibrosis, and ultimately, cell death.[1][6] By inhibiting NHE-1, this compound aims to normalize intracellular pH, sodium, and calcium levels, thereby mitigating these downstream pathological effects.[1][5]

Quantitative Data on this compound's Effects

Preclinical Data

Preclinical studies in various animal models have demonstrated the efficacy of this compound in mitigating disease pathology.

| Animal Model | Key Findings | Reference |

| mdx mice (DMD model) | Reduced inflammation and fibrosis in skeletal, cardiac, and diaphragm muscles. | [3] |

| Dystrophic hamsters (dilated cardiomyopathy) | Showed cardioprotective effects and prolonged survival. | [3] |

| UMX 101 hamsters (dilated cardiomyopathy) | Lifelong preventive treatment dramatically reduced mortality and prevented myocardial necrosis, hypertrophy, and Ca2+ accumulation. | [1] |